REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6]([CH3:13])=[C:7]([OH:12])[CH:8]=[CH:9][C:10]=1[CH3:11])(=O)C.S(=O)(=O)(O)O>C(O)C>[NH2:4][C:5]1[C:6]([CH3:13])=[C:7]([OH:12])[CH:8]=[CH:9][C:10]=1[CH3:11]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C(C)(=O)NC=1C(=C(C=CC1C)O)C
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in water
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Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
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WASH
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Details
|
The ether layer was washed with a saturated aqueous solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate (dehydration)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanolhexane
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |